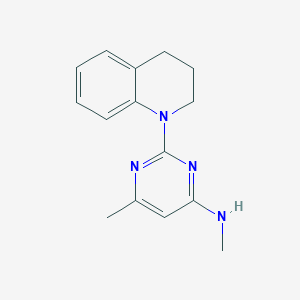
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that features a quinoline and pyrimidine moiety
准备方法
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Synthesis of N,6-dimethylpyrimidin-4-amine: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with N,6-dimethylpyrimidin-4-amine under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
化学反应分析
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain pathogens and diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in the synthesis of other valuable chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds include other quinoline and pyrimidine derivatives. Compared to these, 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:
- 3,4-dihydroquinoline derivatives
- N-methylpyrimidine derivatives
- Quinoline-pyrimidine hybrids
These compounds may share some properties but differ in their specific activities and applications.
属性
分子式 |
C15H18N4 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-quinolin-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-11-10-14(16-2)18-15(17-11)19-9-5-7-12-6-3-4-8-13(12)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,16,17,18) |
InChI 键 |
HNQPLQCZTGQHLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


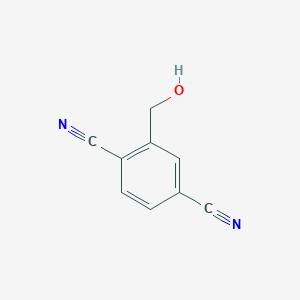
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)

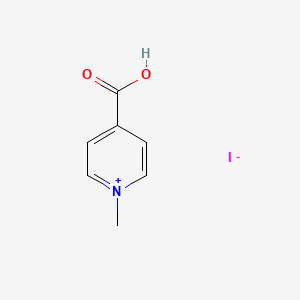

![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
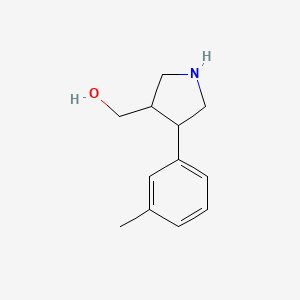
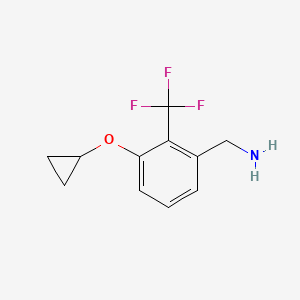
![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)
![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)
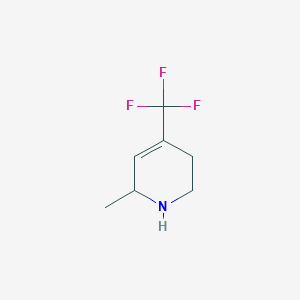

![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
